N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound featuring a tetrahydrobenzothiophene core substituted with a carboxamide group at position 3 and a 4-methylphenoxyacetamido moiety at position 2. Its molecular formula is C19H22N2O3S, with a molecular weight of 358.46 g/mol. The compound’s structure combines lipophilic (tetrahydrobenzothiophene, methylphenoxy) and polar (carboxamide, acetamido) elements, making it a candidate for pharmacological studies targeting membrane-bound enzymes or receptors .
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-12-7-9-13(10-8-12)24-11-16(22)21-19-17(18(23)20-2)14-5-3-4-6-15(14)25-19/h7-10H,3-6,11H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
UMOKXPRQBOFSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method involves the reaction of N-methyl-2-(4-methylphenoxy)acetamide with a suitable thiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant anticancer properties. For instance, research on benzamide derivatives has shown their potential as RET kinase inhibitors, which are crucial in cancer therapy . The compound's structural features may contribute to its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Neuroprotective Effects
The benzothiophene structure is associated with neuroprotective effects. Research indicates that compounds with similar scaffolds can protect neuronal cells from oxidative stress and apoptosis . This suggests that this compound could be further explored for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of benzothiophene derivatives. The presence of the 4-methylphenoxy group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further investigation in the development of new antimicrobial agents .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Benzothiophene | Cyclization | Thiophenes, Aromatic Halides |
| Acetamido Group Introduction | Acylation | Acetic Anhydride, Amine |
| Methylation | Methylation | Methyl Iodide or Dimethyl Sulfate |
Study 1: Antitumor Efficacy
A clinical study investigated the efficacy of a related benzothiophene derivative in patients with metastatic malignant melanoma. Results indicated that patients receiving treatment showed prolonged survival rates and reduced tumor sizes after administration of the compound .
Study 2: Neuroprotection in Animal Models
Another study focused on assessing the neuroprotective effects of similar compounds in animal models of neurodegenerative diseases. The findings suggested significant reductions in neuronal loss and improved cognitive function post-treatment with these compounds .
Mechanism of Action
The mechanism of action of N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired biological effect.
Comparison with Similar Compounds
The compound belongs to a broader class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives. Key structural variations among analogs include:
- Substituents on the phenoxy group
- N-alkylation of the carboxamide
- Modifications to the acetamido linker
Below is a detailed analysis of structurally related compounds and their implications:
Substituent Position and Electronic Effects on the Phenoxy Group
Key Findings :
- Para-substitution (e.g., 4-methylphenoxy) optimizes steric and electronic profiles for target engagement compared to ortho-substituted analogs .
- Halogenated derivatives (e.g., 2-fluoro, 4-chloro) exhibit enhanced polarity and metabolic resistance, critical for drug-like properties .
N-Alkylation of the Carboxamide Group
Key Findings :
- N-Methyl provides optimal balance between solubility and membrane permeability.
- Bulkier groups (e.g., oxolane-methyl) may hinder diffusion across biological barriers despite enhancing solubility .
Modifications to the Acetamido Linker
Key Findings :
- The phenoxyacetamido linker in the target compound offers a favorable balance of flexibility and electronic properties.
- Bulky or reactive linkers (e.g., chloroacetyl) may compromise specificity .
Biological Activity
N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Osteoclast Differentiation : Similar compounds have shown the ability to inhibit osteoclast differentiation and function. For instance, NAPMA (a related compound) was found to significantly reduce the formation of multinucleated TRAP-positive osteoclasts in vitro and demonstrated protective effects against ovariectomy-induced bone loss in vivo .
- Antitumor Activity : Benzothiophene derivatives have been investigated for their antitumor properties. Studies suggest they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Analgesic Effects : Some derivatives of benzothiophene have been reported to possess analgesic properties exceeding those of standard analgesics like metamizole, indicating potential use in pain management .
1. Osteoclast Inhibition Study
A study evaluated the effects of a benzothiophene derivative on osteoclastogenesis. The findings highlighted that treatment with the compound resulted in:
- Significant Reduction : A dose-dependent decrease in TRAP-positive multinucleated cells.
- Downregulation of Markers : Reduced expression of osteoclast-specific markers such as c-Fos and NFATc1 at both transcript and protein levels.
- In Vivo Efficacy : Demonstrated protective effects against bone loss in ovariectomized mice using micro-CT imaging .
2. Antitumor Activity Evaluation
A different study focused on the antitumor efficacy of benzothiophene derivatives:
- Cell Lines Tested : The compound exhibited selective cytotoxicity against various human tumor cell lines including KB and HepG2.
- Mechanism : It was suggested that the compound interferes with topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
